molecular formula C5H3N5O3 B12197401 4-Oxo-4,8-dihydro-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylic acid

4-Oxo-4,8-dihydro-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylic acid

Cat. No.: B12197401
M. Wt: 181.11 g/mol
InChI Key: JIBDAVOXBCHZPL-UHFFFAOYSA-N
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Description

4-Oxo-4,8-dihydro-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazolotriazines This compound is characterized by its unique fused ring structure, which includes both triazole and triazine moieties

Preparation Methods

The synthesis of 4-Oxo-4,8-dihydro-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization to form the triazolotriazine core. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality of the final product .

Chemical Reactions Analysis

4-Oxo-4,8-dihydro-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

4-Oxo-4,8-dihydro-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-4,8-dihydro-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to various biological effects, including anti-cancer and anti-inflammatory activities .

Comparison with Similar Compounds

4-Oxo-4,8-dihydro-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C5H3N5O3

Molecular Weight

181.11 g/mol

IUPAC Name

4-oxo-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylic acid

InChI

InChI=1S/C5H3N5O3/c11-3-2(4(12)13)8-9-5-6-1-7-10(3)5/h1H,(H,12,13)(H,6,7,9)

InChI Key

JIBDAVOXBCHZPL-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NN=C(C(=O)N2N1)C(=O)O

Origin of Product

United States

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